molecular formula C12H14O B1600007 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one CAS No. 89044-50-8

2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1600007
CAS RN: 89044-50-8
M. Wt: 174.24 g/mol
InChI Key: VQSFHZJBTTWXIS-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one , also known by its chemical formula C₁₂H₁₃ , is a bicyclic organic compound. Its molecular weight is approximately 157.232 Da . The compound exhibits intriguing properties and has garnered attention in various scientific contexts.

Scientific Research Applications

Enantioselective Synthesis

2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have been utilized in enantioselective synthesis. For instance, a study by Zhang and Kazlauskas (1999) details the preparation of enantiopure indane monomer via enzyme-catalyzed kinetic resolution, demonstrating its potential in creating chiral compounds (Zhang & Kazlauskas, 1999).

Chemical Synthesis and Reactions

Research by Giovannini and Pasquier (2002) explores the cyclialkylation of Arylpentanols to 2,3-Dihydro-1H-indene derivatives, highlighting the compound's role in chemical synthesis processes (Giovannini & Pasquier, 2002).

Catalysis and Organic Chemistry

Takeuchi and Yasue (1993) discuss the use of Rhodium complex-catalyzed desilylative cyclocarbonylation, a route to synthesize 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one derivatives, demonstrating its application in catalytic processes in organic chemistry (Takeuchi & Yasue, 1993).

Polymer Synthesis

The compound's role in polymer synthesis is highlighted by Hu et al. (2022), who describe the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, indicating its importance in developing new polymeric materials (Hu et al., 2022).

Antibacterial and Antifungal Properties

Research by Shinde et al. (2021) on halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates reveals potent antibacterial and antifungal properties, suggesting potential applications in medical and pharmaceutical fields (Shinde et al., 2021).

Stereochemistry and Bonding Studies

Turner et al. (2003) studied the stereochemistry and bonding of 2-(inden-3-yl)phenols and their derivatives, providing insights into the structural and stereochemical aspects of these compounds, crucial for further chemical and material science research (Turner et al., 2003).

properties

IUPAC Name

2,4,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSFHZJBTTWXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454966
Record name 2,4,7-trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

89044-50-8
Record name 2,4,7-trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.66 g of p-xylene (62.10 mmol) were added at room temperature to a suspension of 10.51 g of AlCl3 (78.0 mmol) in 40 ml of chlorobenzene under nitrogen; the so obtained yellow suspension was cooled to 0° C. and 6.50 ml of 2-bromoisobutyrylbromide (52.6 mmol, AlCl3/p-xylene/2-bromoisobutyrylbromide=1.5/1.2/1.0) were added dropwise in about 2 min. The flask is connected to a water trap in which the produced HBr gas is neutralized with a base. At the end of the addition, the solution was allowed to reach ambient temperature. The so obtained red solution was stirred for 2 h. The reaction mixture was transferred into a flask containing 30 g of ice and 10 ml of 37% HCl, stirred for 15 min, then the organic layer was separated, and the aqueous layer washed with Et2O (2×100 ml). The combined organic layers were washed with a saturated solution of NaHCO3 in water, then with H2O. The solution was dried over Na2SO4 and then all volatiles were removed in vacuo to leave a slightly yellow oil (8.95 g, yield 98%).
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
10.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
P Štacko, JCM Kistemaker… - Chemistry–A European …, 2017 - Wiley Online Library
A series of unprecedented second generation molecular motors featuring a quaternary stereogenic center substituted with a fluorine atom has been synthesized. It is demonstrated that …
T van Leeuwen - 2017 - research.rug.nl
Moleculair motors based on overcrowded alkenes are unique molecules which can convert light energy into unidirectional rotational movement. These molecules exist as two mirror …
Number of citations: 4 research.rug.nl

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